Enzymatic Potency: Sub-100 nM IC50 Against Recombinant Human Arginase 1
Numidargistat dihydrochloride inhibits recombinant human arginase 1 with an IC50 of 86 nM, representing approximately 20-fold greater potency than the widely used research tool inhibitor nor-NOHA (IC50 = 1.7 μM against the same recombinant human enzyme under comparable assay conditions) [1][2]. Against arginase 2, numidargistat exhibits an IC50 of 296 nM [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 86 nM (arginase 1); 296 nM (arginase 2) |
| Comparator Or Baseline | nor-NOHA: IC50 = 1.7 μM (arginase 1) |
| Quantified Difference | Numidargistat is ~20-fold more potent than nor-NOHA against arginase 1 |
| Conditions | Recombinant human arginase 1 and arginase 2, in vitro enzyme inhibition assay |
Why This Matters
Higher potency enables lower effective concentrations in vitro and reduced dosing requirements in vivo, minimizing potential off-target effects and conserving compound supply.
- [1] Steggerda SM, Bennett MK, Chen J, et al. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment. J Immunother Cancer. 2017;5(1):101. View Source
- [2] Kobylinska LI, et al. Synthesis and evaluation of cinnamide derivatives as mammalian arginase inhibitors. Molecules. 2021;26(6):1694. Table 5: nor-NOHA IC50 = 1.7 ± 0.2 μM against human recombinant arginase I. View Source
